3-(Dimethoxymethyl)pentanedinitrile
Description
3-(Dimethoxymethyl)pentanedinitrile is a nitrile-containing organic compound characterized by a five-carbon chain (pentanedinitrile backbone) with two terminal nitrile groups and a dimethoxymethyl (-CH(OCH₃)₂) substituent at the third carbon. The dimethoxymethyl group may enhance stability and influence reactivity, while the dinitrile backbone offers opportunities for further functionalization, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions.
Properties
CAS No. |
62737-51-3 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-(dimethoxymethyl)pentanedinitrile |
InChI |
InChI=1S/C8H12N2O2/c1-11-8(12-2)7(3-5-9)4-6-10/h7-8H,3-4H2,1-2H3 |
InChI Key |
SHCCELTYRRYGIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(CC#N)CC#N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxymethyl)pentanedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with a nitrile compound in the presence of a catalyst. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: Reaction times can vary from a few hours to overnight, depending on the reactivity of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethoxymethyl)pentanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nitrile derivatives.
Scientific Research Applications
3-(Dimethoxymethyl)pentanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dimethoxymethyl)pentanedinitrile involves its interaction with specific molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the dimethoxymethyl group can undergo hydrolysis or substitution. These interactions can modulate various biochemical pathways, depending on the context of its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Backbone and Functional Group Variations
The compound is compared to three structural analogs (Table 1):
Table 1: Key Properties of 3-(Dimethoxymethyl)pentanedinitrile and Analogs
Structural and Functional Differences
- Backbone Flexibility: The pentanedinitrile backbone offers greater conformational flexibility compared to rigid pyridine or phenyl rings in analogs. This may enhance solubility in nonpolar solvents but reduce target specificity in biological systems. Pyridine-based analogs (e.g., ) exhibit aromatic stability, enabling π-π interactions in enzyme binding.
- Functional Group Reactivity: The dimethoxymethyl group in all compounds acts as a protected aldehyde, resistant to hydrolysis under neutral conditions. In contrast, the methoxy-pyridinyl group in [methoxy(pyridin-3-yl)methylidene]propanedinitrile introduces heteroaromaticity, which may facilitate coordination with metal ions.
Biological Activity :
- (E)-3-(4-(Dimethoxymethyl)phenyl)acrylic acid demonstrates CA-II inhibition via interactions with Zn²⁺ and residues His94/Thr197. The dimethoxymethyl group in the target compound may similarly enhance binding to metalloenzymes, though its aliphatic chain could reduce affinity compared to aromatic analogs.
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